molecular formula C4H3F5O2S B14446580 2-(1,1,2,2,2-Pentafluoroethylsulfanyl)acetic acid

2-(1,1,2,2,2-Pentafluoroethylsulfanyl)acetic acid

Cat. No.: B14446580
M. Wt: 210.12 g/mol
InChI Key: RATPDNAIUSVJCZ-UHFFFAOYSA-N
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Description

2-[(Pentafluoroethyl)sulfanyl]acetic acid is a fluorinated organic compound characterized by the presence of a pentafluoroethyl group attached to a sulfanyl acetic acid moiety. This compound is part of the broader class of per- and polyfluoroalkyl substances (PFAS), known for their unique chemical properties, including high thermal stability and resistance to degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Pentafluoroethyl)sulfanyl]acetic acid typically involves the reaction of pentafluoroethyl sulfide with chloroacetic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The use of advanced purification techniques, including distillation and crystallization, is essential to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2-[(Pentafluoroethyl)sulfanyl]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(Pentafluoroethyl)sulfanyl]acetic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(Pentafluoroethyl)sulfanyl]acetic acid involves its interaction with specific molecular targets, including enzymes and receptors. The pentafluoroethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. This property allows the compound to modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Pentafluoroethyl)sulfanyl]acetic acid stands out due to its unique combination of a pentafluoroethyl group and a sulfanyl acetic acid moiety. This structure imparts distinct chemical properties, such as enhanced thermal stability and resistance to degradation, making it valuable in various applications .

Properties

Molecular Formula

C4H3F5O2S

Molecular Weight

210.12 g/mol

IUPAC Name

2-(1,1,2,2,2-pentafluoroethylsulfanyl)acetic acid

InChI

InChI=1S/C4H3F5O2S/c5-3(6,7)4(8,9)12-1-2(10)11/h1H2,(H,10,11)

InChI Key

RATPDNAIUSVJCZ-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)O)SC(C(F)(F)F)(F)F

Origin of Product

United States

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